molecular formula C14H9NO2S2 B11771118 (E)-5-((2-Hydroxynaphthalen-1-yl)methylene)-2-mercaptothiazol-4(5H)-one

(E)-5-((2-Hydroxynaphthalen-1-yl)methylene)-2-mercaptothiazol-4(5H)-one

Cat. No.: B11771118
M. Wt: 287.4 g/mol
InChI Key: GQFZTMPTEPAXKI-UHFFFAOYSA-N
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Description

(E)-5-((2-Hydroxynaphthalen-1-yl)methylene)-2-mercaptothiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((2-Hydroxynaphthalen-1-yl)methylene)-2-mercaptothiazol-4(5H)-one typically involves the condensation of 2-hydroxynaphthaldehyde with 2-mercaptothiazol-4(5H)-one under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((2-Hydroxynaphthalen-1-yl)methylene)-2-mercaptothiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the methylene group can be reduced to form a single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced methylene derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-((2-Hydroxynaphthalen-1-yl)methylene)-2-mercaptothiazol-4(5H)-one would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring structure.

    Naphthalene Derivatives: Compounds with a naphthalene ring structure.

Uniqueness

(E)-5-((2-Hydroxynaphthalen-1-yl)methylene)-2-mercaptothiazol-4(5H)-one is unique due to the combination of the thiazole and naphthalene moieties, which may confer specific biological and chemical properties not found in other compounds.

Properties

IUPAC Name

1-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]naphthalen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S2/c16-11-6-5-8-3-1-2-4-9(8)10(11)7-12-13(17)15-14(18)19-12/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFZTMPTEPAXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=CC3=C(NC(=S)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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